2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(2-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-3-10-21-15-7-5-4-6-12(15)13-11-14-16(20)17-8-9-19(14)18-13/h4-9,11H,2-3,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOUHHIAKZECJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215717 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351399-14-8 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351399-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Selection
Oxidative CDC has emerged as a robust method for constructing pyrazolo[1,5-a]pyrazine frameworks. A seminal study demonstrated that N-amino-2-iminopyridines react with β-diketones under aerobic conditions to form pyrazolo[1,5-a]pyridines, which can be derivatized to target structures. For 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, the reaction employs:
- Substrates : N-amino-2-iminopyridine derivatives and 1,3-dicarbonyl compounds.
- Conditions : Ethanol solvent, acetic acid (6 equivalents), and molecular oxygen (1 atm) at 130°C for 18 hours.
This method achieves yields up to 94% by leveraging oxygen as a terminal oxidant, avoiding stoichiometric metal oxidants.
Mechanistic Insights
The mechanism proceeds via nucleophilic attack of the enolized β-diketone on the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1). Theoretical calculations support a stepwise pathway where oxygen facilitates the formation of a diradical intermediate, ensuring regioselectivity.
Jones and Karmas Method: Condensation of α-Amino Acid Amides
Historical Context and Modern Adaptations
The Jones-Karmas method, first reported in 1949, involves condensing α-amino acid amides with 1,2-dicarbonyl compounds. For pyrazinones, this approach forms the N1–C6 and N4–C5 bonds through a one-pot reaction:
Optimization and Limitations
While effective for symmetrical diketopiperazines, unsymmetrical substrates (e.g., dl-leucyl-isoleucyl anhydride) produce mixed chloropyrazines, complicating isolation. Recent modifications use microwave irradiation to enhance reaction rates and purity.
Cyclization of Diketopiperazines
Phosphoryl Chloride-Mediated Dehydration
Cyclization of diketopiperazines (DKPs) represents a classical route to pyrazinones. Treatment of dl-leucine anhydride with phosphoryl chloride yields 3,6-diisobutyl-2(1H)-pyrazinone alongside chlorinated byproducts. For 2-(2-butoxyphenyl) derivatives, introducing a butoxyphenyl group at the β-position of the DKP precursor is critical.
Substrate Scope and Functionalization
This method accommodates aryl and alkyl substituents but requires stringent control of reaction time and temperature to minimize side reactions. Yields range from 40–60%, with scalability hampered by byproduct formation.
One-Pot Synthesis from 2,2-Dichlorovinylacetophenones
Reaction Sequence and Intermediate Isolation
A novel approach utilizes 2,2-dichlorovinylacetophenones as starting materials, which undergo sequential transformations:
- Pyrazoline Formation : Reaction with 2-hydroxyethylhydrazine yields 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
- Functionalization : Tosylation, azidation, and hydrogenation produce 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides.
- Cyclization : Treatment with aqueous NaOH generates tetrahydropyrazolo[1,5-a]pyrazines.
Advantages Over Traditional Methods
This route achieves 70–85% yields and permits late-stage diversification of the butoxyphenyl group. Density functional theory (DFT) studies confirm the feasibility of a concerted cyclization mechanism.
Comparative Analysis of Synthetic Methods
Key Observations :
- Oxidative CDC offers the highest yields but requires specialized equipment for oxygen handling.
- One-pot synthesis balances yield and scalability, making it suitable for industrial applications.
- Diketopiperazine cyclization is limited by byproduct formation but excels in functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Structural Modifications and Physicochemical Properties
Substituents at the pyrazole and pyrazinone moieties significantly alter solubility, lipophilicity (logP), and bioavailability. Key examples include:
Key Observations :
- Butoxy vs.
- Halogen Effects : Chloro and fluoro substituents improve biological activity and stability, as seen in A549 lung cancer cell inhibition .
Anticancer Activity
- 2-(4-Chlorophenyl) Derivative (Compound 3o) : Exhibited the strongest inhibition against A549 cells (IC₅₀ = 12 μM), attributed to the electron-withdrawing chloro group enhancing target binding .
- 2-(2-Methoxyphenyl) Derivatives : Moderate activity (IC₅₀ = 25–50 μM), suggesting methoxy’s electron-donating nature may reduce potency compared to chloro .
- Ferrocenyl Derivatives: Novel ferrocenyl-substituted analogs showed preliminary anticancer activity, with IC₅₀ values ranging from 15–30 μM in lung cancer models .
Prodrug Potential
Key Differentiators of this compound
- Therapeutic Versatility : While most analogs focus on oncology, the butoxyphenyl derivative’s properties may suit applications in inflammation or infectious diseases, areas less explored for this scaffold.
- Synthetic Scalability : Its synthesis route is well-established, favoring large-scale production compared to microwave-dependent methods .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and related derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions. For example, pyrazole amines can react with aldehydes under solvent-free conditions to form α,β-unsaturated ketones, followed by cyclization (). Functionalization at position 7 is achieved via palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)₂ in DMF at 80°C for 12 hours), yielding derivatives with substituents like nitro or methoxy groups ( ). Purification via silica gel column chromatography (hexane/ethyl acetate) and characterization by -NMR, -NMR, and HRMS are critical for confirming structural integrity ( ).
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer : Purity is assessed using HPLC with a 95% threshold ( ). Structural confirmation employs -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (carbonyl signals at ~δ 160 ppm). HRMS (ESI) validates molecular weight (e.g., [M+H] observed at m/z 254.1039 vs. calculated 254.1042) (). Single-crystal X-ray diffraction (XRD) provides definitive geometry, with refinement using SHELXL and multi-scan absorption correction (SADABS) ().
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability. For example, reports protein-binding studies using fluorescence quenching, while evaluates antibacterial activity via MIC assays. To resolve contradictions:
- Reproduce experiments under standardized conditions (e.g., pH, temperature).
- Perform dose-response curves and statistical analysis (e.g., IC calculations).
- Use molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR or ITC ().
Q. What computational methods are suitable for predicting the bioactivity of derivatives?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays, such as fluorescence polarization for binding affinity (). QSAR models using descriptors like logP and polar surface area further refine activity predictions ( ).
Q. How to optimize reaction yields for introducing substituents at position 7 of the pyrazolo[1,5-a]pyrazine core?
- Methodological Answer : Key parameters include:
Q. What strategies resolve crystallographic disorder in XRD analysis of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : For disordered regions (e.g., methoxy groups in ):
- Apply geometric restraints (DFIX, SIMU) during refinement in SHELXL.
- Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids.
- Ensure data-to-parameter ratios >12:1 and R-factors <0.05 ().
Key Notes
- Advanced questions emphasize reproducibility, computational validation, and crystallographic refinement.
- Methodological answers integrate synthesis, characterization, and bioactivity validation from peer-reviewed studies ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
